![molecular formula C15H23N3O2S B13847975 N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 is a stable isotope-labeled compound used primarily in biochemical research. It is a modified amino acid derivative, specifically designed for use in various scientific studies, including those related to metabolic pathways and protein synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 involves several steps, starting with the preparation of the lysine backbone, followed by the introduction of the phenylethyl group and the carbonothioyl moiety. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the correct incorporation of the stable isotopes 13C6 and 15N2.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions to maintain the integrity of the stable isotopes. The process involves large-scale synthesis using automated reactors and purification systems to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of amino acids into proteins.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and compounds with specific properties.
Mécanisme D'action
The mechanism of action of N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 involves its incorporation into metabolic pathways where it can act as a tracer. The stable isotopes 13C6 and 15N2 allow for precise tracking of the compound through various biochemical processes, providing insights into molecular targets and pathways involved in metabolism and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N6-{[(Benzylamino)carbonothioyl]lysine}
- N6-{[(3-Methylsulfinyl)propylamino]carbonothioyl}lysine
- N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine (unlabeled)
Uniqueness
N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2 is unique due to its stable isotope labeling, which allows for detailed tracking and analysis in scientific studies. This feature distinguishes it from similar compounds that do not have stable isotopes, making it particularly valuable in research applications requiring precise measurements and tracking.
Propriétés
Formule moléculaire |
C15H23N3O2S |
|---|---|
Poids moléculaire |
317.37 g/mol |
Nom IUPAC |
(2S)-2-(15N)azanyl-6-(2-phenylethylcarbamothioyl(15N)amino)(1,2,3,4,5,6-13C6)hexanoic acid |
InChI |
InChI=1S/C15H23N3O2S/c16-13(14(19)20)8-4-5-10-17-15(21)18-11-9-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,16H2,(H,19,20)(H2,17,18,21)/t13-/m0/s1/i4+1,5+1,8+1,10+1,13+1,14+1,16+1,17+1 |
Clé InChI |
PIZZXUCKJNJOSL-RAHQIQIASA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCNC(=S)[15NH][13CH2][13CH2][13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=S)NCCCCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


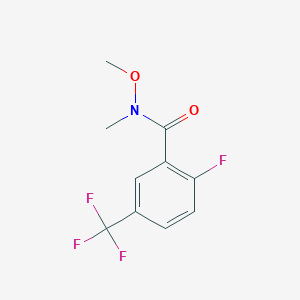


![2-(5-Bromopyridin-3-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13847925.png)
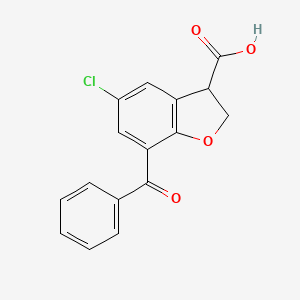
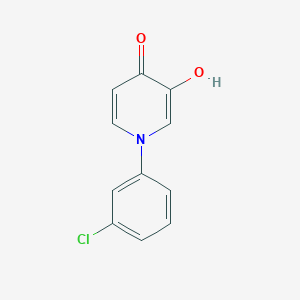
![Methyl 2,3,4-Tri-O-isobutyryl 4,6-O-[Bis(1,1-dimethylethyl)silylene]-canagliflozin 3-Glucuronide](/img/structure/B13847947.png)
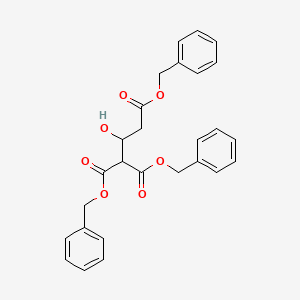

![1-Methyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyrazol-1-yl]piperidine-d3](/img/structure/B13847956.png)


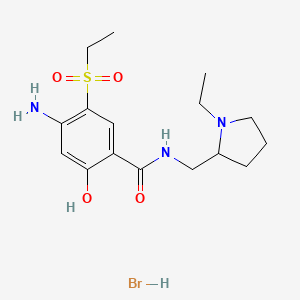
![N-(4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b] pyridin-3-yl)pyrimidin-5-yl)-N-methylnitrous amide](/img/structure/B13847977.png)
